An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, bearing the CAS number 886371-22-8, is a halogenated aromatic ketone of significant interest in synthetic chemistry. Its molecular architecture, which combines a dichlorinated phenyl ring with a highly electrophilic trifluoromethyl ketone moiety, makes it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group can impart unique properties to the parent molecule, such as enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinity, which are highly desirable in the fields of medicinal chemistry and agrochemical development[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile intermediate, with a focus on insights relevant to research and development professionals.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 886371-22-8 | [3] |
| Molecular Formula | C₈H₃Cl₂F₃O | |
| Molecular Weight | 243.01 g/mol | |
| Appearance | Orange oil (predicted) | |
| Boiling Point | 225.8 ± 40.0 °C (Predicted) | |
| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |
Synthesis
The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone can be achieved through the acylation of a suitable dichlorobenzene derivative. A reported method involves the reaction of 1,4-dichlorobenzene with methyl trifluoroacetate in the presence of a strong base.
Experimental Protocol: Synthesis from 1,4-Dichlorobenzene
Causality: This method utilizes a nucleophilic addition-elimination mechanism. n-Butyllithium, a strong organolithium base, deprotonates the 1,4-dichlorobenzene at a position ortho to one of the chlorine atoms, creating a highly reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl trifluoroacetate. The subsequent elimination of methoxide yields the desired trifluoroethanone. The reaction is conducted at a low temperature (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.
Step-by-Step Methodology:
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Dissolve 1,4-Dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add methyl trifluoroacetate (1.3 eq) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction mixture to slowly warm to 0 °C and continue stirring for 2 hours.
-
Quench the reaction by the slow addition of a pre-cooled saturated aqueous solution of ammonium chloride.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, the following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms and the trifluoroacetyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | d | ~2.5 | H-6 |
| ~7.6-7.8 | dd | ~8.5, 2.5 | H-4 |
| ~7.5-7.7 | d | ~8.5 | H-3 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbon atoms directly bonded to fluorine will appear as quartets due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~180-185 | q | ²J(C-F) ≈ 35 | C=O |
| ~135-140 | s | C-Cl | |
| ~133-138 | s | C-Cl | |
| ~130-135 | d | Ar-CH | |
| ~128-132 | d | Ar-CH | |
| ~125-130 | d | Ar-CH | |
| ~115-120 | q | ¹J(C-F) ≈ 290 | CF₃ |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl ketones.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -70 to -75 | s | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1720-1740 | Strong | C=O stretch |
| 1550-1600 | Medium | C=C aromatic ring stretch |
| 1100-1250 | Strong | C-F stretch |
| 700-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and chlorine atoms. The isotopic pattern of the molecular ion and fragment ions containing chlorine will be a key feature.
| m/z | Interpretation |
| 242/244/246 | [M]⁺ (isotopic pattern for 2 Cl atoms) |
| 173/175 | [M - CF₃]⁺ |
| 139 | [M - CF₃ - Cl]⁺ |
| 69 | [CF₃]⁺ |
Reactivity
The reactivity of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is dominated by two key features: the electrophilic trifluoromethyl ketone and the dichlorinated aromatic ring.
Diagram of Key Reactivity Pathways:
Caption: Conceptual overview of the reactivity of the title compound.
Reactions at the Trifluoromethyl Ketone
The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic attack.
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Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium reagents, and enolates.
-
Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.
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Hydrate and Hemiketal Formation: In the presence of water or alcohols, it can exist in equilibrium with the corresponding hydrate or hemiketal, a common feature of trifluoromethyl ketones.
Reactions involving the Dichlorophenyl Ring
The two chlorine atoms on the aromatic ring can participate in various substitution and coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): While the dichlorophenyl ring is generally electron-rich, the presence of the strongly electron-withdrawing trifluoroacetyl group can activate the ring towards nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.
-
Cross-Coupling Reactions: The C-Cl bonds can be activated for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.
Potential Applications in Drug Discovery and Agrochemicals
While specific applications of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone are not widely documented, its structural motifs are prevalent in biologically active molecules.
-
Agrochemical Intermediates: Dichlorophenyl and trifluoromethyl groups are common features in many modern pesticides. For instance, related compounds like 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone are key intermediates in the synthesis of isoxazoline-based insecticides and acaricides, such as Sarolaner[4]. This suggests that the 2,5-dichloro isomer could serve as a valuable building block for the development of new crop protection agents.
-
Pharmaceutical Scaffolds: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of various enzymes, including serine proteases and esterases. The dichlorophenyl group can provide crucial hydrophobic interactions and metabolic stability. Therefore, this compound could be a starting point for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical, 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on the safety data for the closely related 3,5-dichloro isomer, the following hazards may be anticipated:
-
Harmful if swallowed.
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Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier[3].
Conclusion
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its rich reactivity, stemming from the electrophilic trifluoromethyl ketone and the functionalizable dichlorophenyl ring, offers a versatile platform for the construction of complex molecular architectures. While detailed experimental characterization of this specific isomer is limited in the public literature, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising building block in their synthetic endeavors.
References
- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No: 1190865-44-1) API Intermediate Manufacturers. apicule. [Link]
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MSDS. Novachemistry. [Link]
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2',5'-二氯-2,2,2-三氟苯乙酮. Shanghai Yanjin Biotechnology Co., Ltd. [Link]
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Fluorinated Intermediates: Boosting Pharma with Trifluoromethyl Ketones. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Justia Patents. [Link]
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Kimyasal 18. ESD MEDİKAL. [Link]
- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. PubChem. [Link]
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1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. PubChem. [Link]
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1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. Qingmu Pharmaceutical. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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